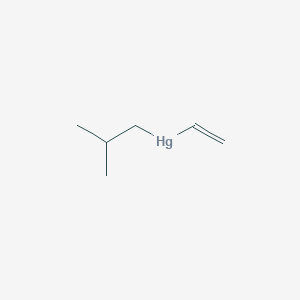
Ethenyl(2-methylpropyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to an ethenyl group and a 2-methylpropyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with 2-methylpropylmagnesium bromide, followed by the addition of ethenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organomagnesium reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent safety protocols are implemented to handle the toxic nature of mercury compounds.
化学反応の分析
Types of Reactions
Ethenyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The ethenyl and 2-methylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide and organic acids, while reduction can produce elemental mercury and hydrocarbons.
科学的研究の応用
Ethenyl(2-methylpropyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury-containing functional groups.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethenyl(2-methylpropyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Utilized in antifungal and antibacterial applications.
Uniqueness
Ethenyl(2-methylpropyl)mercury is unique due to its specific structural features, which confer distinct reactivity and applications compared to other organomercury compounds. Its combination of ethenyl and 2-methylpropyl groups allows for targeted chemical modifications and specialized uses in research and industry.
特性
CAS番号 |
78226-08-1 |
|---|---|
分子式 |
C6H12Hg |
分子量 |
284.75 g/mol |
IUPAC名 |
ethenyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H3.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H,2H2; |
InChIキー |
IOJAZOJKAJEWMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Hg]C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



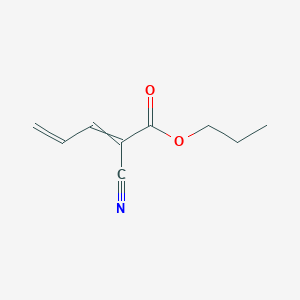

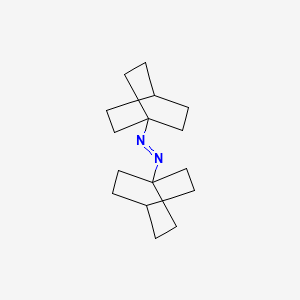

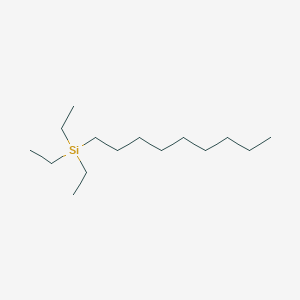
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
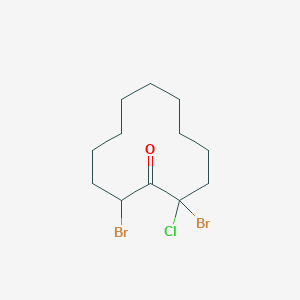


![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
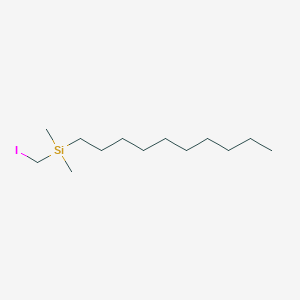
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
